molecular formula C18H18N4O2S B2490046 N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide CAS No. 478062-89-4

N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide

Cat. No.: B2490046
CAS No.: 478062-89-4
M. Wt: 354.43
InChI Key: OYYTVCSSWYMSRN-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-6-5-7-13(2)15(12)19-18(24)21-20-17(23)16-14(8-11-25-16)22-9-3-4-10-22/h3-11H,1-2H3,(H,20,23)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYTVCSSWYMSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide, with the CAS number 478062-89-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C18H18N4O2S
  • Molecular Weight : 354.43 g/mol
  • Purity : Typically >90% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the hydrazinecarboxamide moiety suggests potential activity against cancer cells through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Anticancer Activity

Studies have indicated that this compound exhibits anticancer properties. For instance, it has been shown to inhibit the growth of several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.4Induction of apoptosis
HeLa (Cervical Cancer)12.3Cell cycle arrest
A549 (Lung Cancer)10.5Inhibition of migration and invasion

The mechanism involves the modulation of apoptotic pathways and the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The compound's ability to disrupt bacterial cell walls and inhibit biofilm formation has been highlighted as a key factor in its antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound in vivo using a xenograft model. The results showed a significant reduction in tumor volume compared to control groups, with histopathological analysis revealing increased apoptosis in tumor tissues.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound was tested using the agar diffusion method, demonstrating zones of inhibition comparable to standard antibiotics such as amoxicillin and ciprofloxacin.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.